![molecular formula C9H12S2Sn B12506003 Trimethyl(thieno[3,2-b]thiophen-2-yl)stannane](/img/structure/B12506003.png)
Trimethyl(thieno[3,2-b]thiophen-2-yl)stannane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trimethyl(thieno[3,2-b]thiophen-2-yl)stannane is an organotin compound with the molecular formula C9H12S2Sn. It is a derivative of thienothiophene, a heterocyclic compound containing sulfur atoms. This compound is primarily used in organic synthesis and has applications in various fields, including materials science and pharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions
Trimethyl(thieno[3,2-b]thiophen-2-yl)stannane can be synthesized through several methods. One common approach involves the reaction of thienothiophene with trimethyltin chloride in the presence of a base such as sodium hydride. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as in laboratory settings. The process is optimized for higher yields and purity, with stringent control over reaction conditions to ensure consistency and safety .
化学反応の分析
Types of Reactions
Trimethyl(thieno[3,2-b]thiophen-2-yl)stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: It can be reduced to form the corresponding thiol or thioether.
Substitution: The trimethylstannyl group can be substituted with other functional groups through reactions such as halogenation or metalation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or organometallic compounds (e.g., Grignard reagents) are employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted thienothiophenes depending on the reagent used.
科学的研究の応用
Trimethyl(thieno[3,2-b]thiophen-2-yl)stannane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly as a precursor for bioactive compounds.
Industry: Utilized in the production of advanced materials, including conductive polymers and organic semiconductors .
作用機序
The mechanism of action of Trimethyl(thieno[3,2-b]thiophen-2-yl)stannane involves its ability to form stable complexes with various substrates. The trimethylstannyl group acts as a leaving group, facilitating nucleophilic substitution reactions. The compound’s sulfur atoms can also participate in coordination chemistry, forming bonds with metal ions and other electrophiles .
類似化合物との比較
Similar Compounds
Trimethyl(thiophen-2-yl)stannane: Similar structure but lacks the thienothiophene moiety.
Tributyl(thien-2-yl)stannane: Contains tributyl groups instead of trimethyl groups.
Trimethyl(6-octylthieno[3,2-b]thien-2-yl)stannane: Similar structure with an additional octyl group .
Uniqueness
Trimethyl(thieno[3,2-b]thiophen-2-yl)stannane is unique due to its thienothiophene core, which imparts distinct electronic properties. This makes it particularly valuable in the synthesis of organic electronic materials and conductive polymers .
特性
IUPAC Name |
trimethyl(thieno[3,2-b]thiophen-5-yl)stannane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3S2.3CH3.Sn/c1-3-7-6-2-4-8-5(1)6;;;;/h1-3H;3*1H3; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASDNUZRSERKRGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Sn](C)(C)C1=CC2=C(S1)C=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12S2Sn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
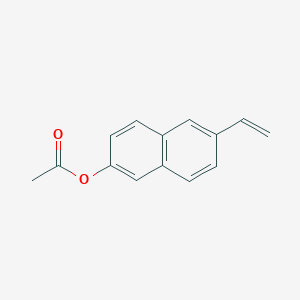
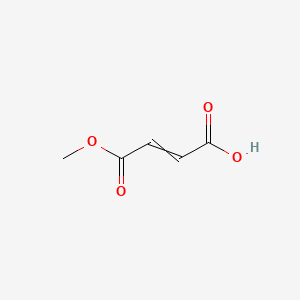


![4-[Bis(4-oxopent-2-en-2-yloxy)gallanyloxy]pent-3-en-2-one](/img/structure/B12505962.png)
![tert-butyl (1R,5S,6S)-6-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B12505966.png)
![({2-[(Diphenylphosphanyl)methyl]cyclohexyl}methyl)diphenylphosphane](/img/structure/B12505973.png)
![(2R)-4-ethoxy-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid](/img/structure/B12505975.png)
![N,N-Bis[(1S)-(-)-phenylethyl]dibenzo[D,F][1,3,2]dioxaphosphepin-6-amine](/img/structure/B12505976.png)
![6-methyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B12505982.png)
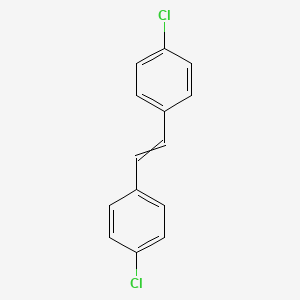
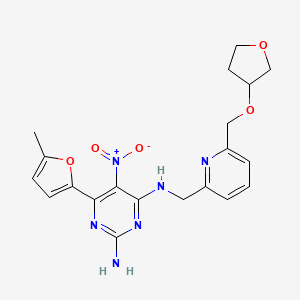
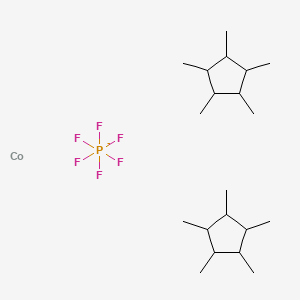
![5-Methyl-1H-pyrazolo[3,4-b]pyrazin-3-amine](/img/structure/B12506009.png)
